4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
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Overview
Description
4-(4-(o-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings
Preparation Methods
The synthesis of 4-(4-(o-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the triazole ring. The reaction conditions often involve the use of organolithium reagents, which facilitate the formation of the desired heterocyclic structures . Industrial production methods may involve the use of catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(4-(o-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic ring. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-(o-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-(o-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-(o-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
4-(o-Tolyl)-1H-pyrazole: This compound shares the pyrazole ring but lacks the triazole ring, resulting in different chemical and biological properties.
4-(4-(o-Tolyl)-1H-pyrazol-3-yl)-1,2,4-triazole: This compound has a similar structure but may have different substituents on the triazole ring, affecting its reactivity and applications
Properties
CAS No. |
62537-99-9 |
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Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-4-2-3-5-10(9)11-6-13-16-12(11)17-7-14-15-8-17/h2-8H,1H3,(H,13,16) |
InChI Key |
WNOKZTDSMYIVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(NN=C2)N3C=NN=C3 |
Origin of Product |
United States |
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